molecular formula C14H13ClN2O2S B2921794 Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate CAS No. 832130-61-7

Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate

Cat. No.: B2921794
CAS No.: 832130-61-7
M. Wt: 308.78
InChI Key: NFLAOZPKONMCSF-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate is a pyrimidine derivative characterized by a thioether linkage connecting the pyrimidine ring to an ethyl acetate group. The pyrimidine core is substituted at position 4 with a 4-chlorophenyl group, which enhances its electronic and steric properties. This compound is synthesized via nucleophilic substitution between 4-(4-chlorophenyl)pyrimidine-2-thiol and ethyl chloroacetate in the presence of potassium carbonate . Its role as a key intermediate in synthesizing antiproliferative agents, such as oxadiazole derivatives targeting cancer cells, highlights its pharmaceutical relevance .

Properties

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-2-19-13(18)9-20-14-16-8-7-12(17-14)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLAOZPKONMCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate typically involves the nucleophilic substitution reaction of a pyrimidine derivative with an appropriate thiol reagent. One common method involves the reaction of 4-(4-chlorophenyl)pyrimidine-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or thio-substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The thioether group may also play a role in the compound’s reactivity and interaction with biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Key Observations :

  • Difluoromethyl Substitution : The 6-CF2H group in CAS 938020-64-5 increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Methylthio vs. Thioether : Methylthio groups (e.g., in ) introduce steric hindrance and modulate electron density differently compared to thioether-linked esters.

Functional Group Modifications

  • Thietane-Oxy Substituents : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1 in ) replaces the chlorophenyl group with a thietane ring. This modification increases conformational flexibility and may improve solubility due to the oxygen atom’s polarity.
  • Oxadiazole Derivatives: The target compound’s thioacetate group is pivotal in forming oxadiazole scaffolds (e.g., in ), which exhibit pronounced antiproliferative activity compared to non-cyclized analogs.

Biological Activity

Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate (CAS No. 832130-61-7) is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound features a unique structure characterized by a pyrimidine ring, a 4-chlorophenyl group, and an ethyl thioacetate moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C14H13ClN2O2S
IUPAC Name Ethyl 2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetate
Molecular Weight 292.78 g/mol
InChI Key InChI=1S/C14H13ClN2O2S/c1-2-19-13(18)9-20-14-16-8-7-12(17-14)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's mechanism involves:

  • Enzyme Inhibition : The pyrimidine ring can bind to specific enzymes or receptors, modulating their activity. This is particularly relevant in the context of kinase inhibition, where similar compounds have shown promising results.
  • Thioether Reactivity : The thioether group may enhance the compound's reactivity with biological molecules, potentially leading to the formation of active metabolites that exert biological effects.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives can exhibit anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit key oncogenic pathways:

  • Inhibition of PLK4 : In vitro studies demonstrated that certain pyrimidine derivatives effectively inhibit the serine/threonine protein kinase PLK4, crucial for centriole duplication and genome integrity. For example, a related compound showed an IC50 value of 0.0312μM0.0312\mu M, indicating moderate inhibitory activity against PLK4 .

Antimicrobial Activity

Pyrimidine-based compounds have also been assessed for antimicrobial properties:

  • Gram-positive Bacteria : Some derivatives have shown good activity against various strains of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.250.25 to 1μg/mL1\mu g/mL . This suggests potential applications in treating bacterial infections.

Case Study: Synthesis and Evaluation

A study focused on synthesizing this compound via nucleophilic substitution reactions involving 4-(4-chlorophenyl)pyrimidine-2-thiol and ethyl bromoacetate. The synthesized compound was then subjected to biological evaluation:

  • Synthesis Methodology :
    • Reaction Conditions: Conducted in dimethylformamide (DMF) with potassium carbonate as a base at elevated temperatures.
    • Yield: High purity was achieved through recrystallization techniques.
  • Biological Evaluation :
    • Assays were performed to assess the compound's inhibitory effects on various cancer cell lines, revealing promising anticancer activity.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetatePyrimidine derivativeAntimicrobial activity observed
4-(4-Chlorophenyl)pyrimidine-2-thiolPrecursorUsed in synthesis; lower bioactivity
Pyrimidinamine derivativesDiverse structuresBroad range of biological activities reported

Q & A

Q. What is the standard synthetic route for Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate, and what key intermediates are involved?

The compound is synthesized via nucleophilic substitution between 4-(4-chlorophenyl)pyrimidine-2-thiol and ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone under reflux for 12 hours. The product is filtered, washed, and purified. A critical intermediate is 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetohydrazide , formed by reacting the ester with hydrazine hydrate. This hydrazide undergoes cyclization with carbon disulfide (CS₂) and KOH to form oxadiazole derivatives .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify the pyrimidine ring protons (δ 7.5–8.5 ppm) and ethyl ester group (δ 1.2–4.3 ppm).
  • IR Spectroscopy : To confirm thioether (C-S, ~650 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) functional groups.
  • HRMS : For exact mass validation (e.g., [M+H]+ calculated for C₁₄H₁₃ClN₂O₂S: 324.0372) .

Q. What are the typical purification methods for this compound post-synthesis?

Common methods include:

  • Recrystallization : Using ethanol-dioxane mixtures (1:2) to isolate crystalline products.
  • Column Chromatography : For derivatives with polar functional groups (e.g., acetamides).
  • Filtration and Washing : To remove unreacted starting materials (e.g., excess K₂CO₃) .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a precursor for antiproliferative agents. Derivatives like 5-substituted 1,3,4-oxadiazoles exhibit activity against cancer cell lines (e.g., MCF-7, HeLa) via in vitro assays. The thioether linkage enhances cellular uptake and target binding .

Advanced Research Questions

Q. How can researchers optimize the reaction yield when synthesizing this compound under varying solvent conditions?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for faster kinetics compared to acetone.
  • Base Optimization : Replace K₂CO₃ with stronger bases (e.g., NaH) to accelerate nucleophilic substitution.
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reflux time (e.g., 8–16 hours) .

Q. What strategies are recommended for resolving discrepancies in NMR data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions (δ 7.0–8.5 ppm) caused by pyrimidine and chlorophenyl groups.
  • Variable-Temperature NMR : Suppress rotational isomerism in thioether linkages.
  • Comparative Analysis : Cross-reference with crystal structures (e.g., CCDC deposition codes from Acta Crystallographica) .

Q. How can in silico methods be integrated with in vitro assays to evaluate antiproliferative activity?

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from MTT assays.
  • MD Simulations : Predict binding stability of thioether-containing derivatives over 100-ns trajectories .

Q. What are the common side reactions observed during synthesis, and how can they be mitigated?

  • Oxidation of Thioether : Prevent by conducting reactions under inert gas (N₂/Ar).
  • Ester Hydrolysis : Avoid aqueous workup at high pH; use anhydrous solvents.
  • Byproduct Formation : Add scavengers (e.g., molecular sieves) to trap reactive intermediates like CS₂ .

Q. How does the electronic environment of the pyrimidine ring influence the compound’s reactivity in further functionalization?

  • Electron-Withdrawing Chlorophenyl Group : Activates the pyrimidine ring for electrophilic substitution (e.g., nitration).
  • Thioether Linkage : Directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at C-4 position).
  • Steric Effects : Substituents at C-6 (e.g., methyl groups) hinder nucleophilic attack at adjacent positions .

Q. How to design a SAR study for thioether-containing analogs to enhance bioactivity?

  • Core Modifications : Introduce substituents at pyrimidine C-4 (e.g., morpholine, triazoles) to improve solubility.
  • Side-Chain Variation : Replace ethyl ester with amides (e.g., 4-chlorophenylacetamide) for enhanced target affinity.
  • Bioisosteric Replacement : Substitute sulfur with sulfoxide/sulfone to modulate redox activity .

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